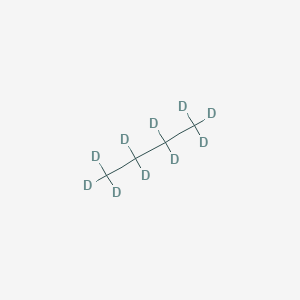

Butane-d10

Description

The exact mass of the compound Butane-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butane-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,4-decadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583920 | |

| Record name | (~2~H_10_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7582-04-9 | |

| Record name | (~2~H_10_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of Butane-d10

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of perdeuterated butane (Butane-d10). It is designed to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and practical experimental guidance.

Introduction: The Significance of Deuterium in NMR and the Case of Butane-d10

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds play a pivotal role. The substitution of hydrogen (¹H) with its isotope, deuterium (²H or D), offers several advantages, primarily the elimination of strong solvent signals that would otherwise obscure the signals from the analyte.[1][2][3] Furthermore, the unique nuclear properties of deuterium provide a powerful tool for probing molecular structure, dynamics, and reaction mechanisms.[4]

Butane-d10, with all ten of its hydrogen atoms replaced by deuterium, serves as an excellent model system for understanding the principles and applications of deuterium NMR (²H NMR). Its simple, symmetric structure allows for a clear illustration of the fundamental concepts that govern the NMR spectra of deuterated molecules. This guide will delve into the theoretical underpinnings of ²H NMR, the practical aspects of acquiring and interpreting the spectra of Butane-d10, and the broader implications for scientific research.

Fundamental Principles of Deuterium (²H) NMR Spectroscopy

A key distinction between proton (¹H) and deuterium (²H) NMR lies in the nuclear spin quantum number (I). While ¹H has a spin of I = 1/2, ²H is a quadrupolar nucleus with a spin of I = 1.[5] This fundamental difference gives rise to unique spectral characteristics for deuterated compounds.

The Quadrupolar Nature of Deuterium

Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.[6][7] This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, providing an efficient relaxation mechanism.[6][7] This interaction, known as quadrupolar coupling, is a dominant factor in ²H NMR and significantly influences the spectral line shapes.[6][8]

The strength of this interaction is described by the quadrupolar coupling constant (QCC), which is sensitive to the electronic environment and the orientation of the C-D bond with respect to the external magnetic field.[5][7]

Spectral Characteristics of ²H NMR

The ²H NMR spectrum of a deuterated compound like Butane-d10 exhibits several key features:

-

Chemical Shift Range: The chemical shift range in ²H NMR is similar to that of ¹H NMR.[4][5] However, due to the smaller magnetic moment of the deuteron, the resolution is generally poorer.[5]

-

Linewidths: The quadrupolar relaxation mechanism leads to broader lines in ²H NMR spectra compared to the sharp signals observed in ¹H NMR.[4]

-

Quadrupolar Splitting: In anisotropic environments, such as liquid crystals or solid-state samples, the quadrupolar interaction can lead to a splitting of the NMR signal, known as quadrupolar splitting.[5][9] The magnitude of this splitting provides valuable information about molecular orientation and dynamics.

Predicted NMR Spectra of Butane-d10

Due to the symmetry of the n-butane molecule, there are two distinct chemical environments for the deuterium atoms: the methyl (-CD₃) groups and the methylene (-CD₂) groups.[10]

²H NMR Spectrum

The ²H NMR spectrum of Butane-d10 is expected to show two main signals corresponding to the -CD₃ and -CD₂ groups. The line shape of the spectrum is a sum of the signals from these two types of deuterons.[11] The relative integration of these peaks should correspond to the ratio of the number of deuterium atoms in each environment (6:4 or 3:2).

The exact appearance of the spectrum, particularly in the solid state, is highly dependent on temperature and the molecular dynamics of the butane-d10 molecules.[11][12] Changes in the C-D bond orientation due to molecular motions have a pronounced effect on the spectral line shape.[5]

Residual ¹H NMR Spectrum

Even in a highly deuterated sample, trace amounts of residual protons may be present. The ¹H NMR spectrum of Butane-d10 would be expected to show two multiplets corresponding to the methyl and methylene protons. Due to coupling with adjacent deuterium atoms (I=1), the multiplicity of these signals would be more complex than in non-deuterated butane. For instance, a residual proton on a methyl group (-CHD₂) would be split into a quintet by the two neighboring deuterium atoms (2nI+1 = 221+1 = 5).[4]

¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum of Butane-d10, two signals would be expected for the two non-equivalent carbon atoms. Due to the coupling between carbon-13 and deuterium, these signals would appear as multiplets. The C-D coupling constants are generally smaller than C-H coupling constants.

Experimental Protocol for Acquiring the ²H NMR Spectrum of Butane-d10

This section outlines a standardized procedure for obtaining a high-quality ²H NMR spectrum of Butane-d10.

Sample Preparation

-

Solvent Selection: Choose a non-deuterated solvent in which Butane-d10 is soluble. The use of a non-deuterated solvent is unconventional but allows for a clean spectrum where only the deuteron signal of the analyte is observed.[13]

-

Concentration: Prepare a solution of Butane-d10 at a concentration suitable for the spectrometer being used. For highly enriched samples, this can be relatively straightforward.[13]

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Parameters

The following are general guidelines; specific parameters may need to be optimized for the instrument in use.

| Parameter | Recommended Setting | Rationale |

| Nucleus | ²H | To observe the deuterium signal. |

| Solvent | (Specify non-deuterated solvent) | To avoid interfering solvent signals.[13] |

| Temperature | Variable (e.g., 298 K) | To study the effect of temperature on molecular dynamics and line shape.[11][12] |

| Pulse Sequence | Single pulse (zg) | A simple and robust pulse sequence for acquiring a basic spectrum. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure adequate signal decay and resolution. |

| Relaxation Delay (D1) | 5 x T₁ | To allow for full relaxation of the nuclei between scans, ensuring quantitative results. |

| Number of Scans (NS) | 16 or higher | To improve the signal-to-noise ratio, especially given the lower natural abundance and smaller magnetic moment of deuterium.[5] |

| Spectral Width (SW) | ~10-15 ppm | To encompass the expected chemical shift range of the deuterium signals. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to an appropriate standard.

Visualization of the NMR Experimental Workflow

The following diagram illustrates the key stages involved in an NMR experiment, from sample preparation to the final analysis of the spectrum.

Caption: A flowchart of the NMR experimental workflow.

Applications in Research and Development

The study of the NMR spectra of deuterated molecules like Butane-d10 has significant implications across various scientific disciplines:

-

Reaction Mechanism Studies: Deuterium labeling can be used to trace the fate of atoms in chemical reactions, providing invaluable insights into reaction mechanisms. The appearance of a strong peak in the ²H-NMR spectrum can verify the effectiveness of a deuteration reaction.[5]

-

Structural Elucidation: The simplification of ¹H NMR spectra upon deuteration can aid in the structural elucidation of complex molecules by removing overlapping signals.

-

Solid-State NMR: ²H solid-state NMR is a powerful technique for probing the dynamics of molecules in confined spaces, such as in zeolites or metal-organic frameworks (MOFs).[11]

-

Drug Development: Deuterated drugs can exhibit altered metabolic profiles and pharmacokinetic properties. NMR is an essential tool for characterizing these deuterated active pharmaceutical ingredients (APIs).

Conclusion

This guide has provided a detailed overview of the nuclear magnetic resonance spectra of Butane-d10, from the underlying theoretical principles to practical experimental considerations. Understanding the nuances of ²H NMR is crucial for researchers and scientists working with deuterated compounds. The unique properties of the deuterium nucleus offer a powerful analytical tool for a wide range of applications, from fundamental chemical research to the development of novel therapeutics.

References

-

Deuterium NMR. (n.d.). In Wikipedia. Retrieved from [Link]

-

The line shape of the ²H NMR spectrum of n-butane-d10 is a sum of... (n.d.). ResearchGate. Retrieved from [Link]

-

2 H NMR spectra of (a-d) n-butane-d10 and (e-h) isobutane-d1 at 113 K... (n.d.). ResearchGate. Retrieved from [Link]

-

2H MAS NMR of strongly dipolar coupled deuterium pairs in transition metal dihydrides. (n.d.). RSC Publishing. Retrieved from [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021, July 7). Magritek. Retrieved from [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The 500 MHz 1H NMR Spectrum of Butane. (2009, August 4). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Quadrupolar Coupling. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

-

Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics. (n.d.). PMC - NIH. Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]

-

Why it is necessary to used deuterated solvents for NMR experiments? (2014, July 7). ResearchGate. Retrieved from [Link]

-

Deuterium in HNMR in Organic Chemistry. (2015, December 16). YouTube. Retrieved from [Link]

-

n-Butane | C 4 H 10 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved from [Link]

-

Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024, November 10). CHEMVILA. Retrieved from [Link]

-

Temperature dependence of the 2H NMR line shape of n-butane-d10... (n.d.). ResearchGate. Retrieved from [Link]

-

Deuterium NMR spectra showing quadrupolar splittings of 2 H 2 O and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. myuchem.com [myuchem.com]

- 3. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]

- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H MAS NMR of strongly dipolar coupled deuterium pairs in transition metal dihydrides: extracting dipolar coupling and quadrupolar tensor orientations from the lineshape of spinning sidebands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to High-Purity Butane-d10 for Researchers and Drug Development Professionals

In the landscape of modern analytical and pharmaceutical research, precision and reliability are paramount. The use of stable isotope-labeled compounds has become an indispensable tool for achieving the highest levels of accuracy in quantification, elucidating metabolic pathways, and understanding molecular structures. Among these, high-purity Butane-d10 (perdeuterated butane) stands out for its utility in a range of sophisticated applications. This guide provides an in-depth technical overview of high-purity Butane-d10, including its commercial suppliers, quality considerations, and key applications, to empower researchers, scientists, and drug development professionals in their pursuit of scientific excellence.

The Significance of Deuteration: Why Butane-d10?

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, nearly doubling its mass compared to protium (¹H). This mass difference, without altering the chemical properties of the molecule, is the foundation of its utility. When all ten hydrogen atoms in butane (C₄H₁₀) are replaced with deuterium, the resulting Butane-d10 (C₄D₁₀) becomes a powerful tool in analytical and research settings.

The primary advantages of using Butane-d10 stem from its distinct mass and spectroscopic properties. In mass spectrometry, the significant mass difference between Butane-d10 and its non-deuterated counterpart allows for clear differentiation, making it an excellent internal standard for quantification. In metabolic studies, it serves as a tracer to follow the fate of butane or butane-containing moieties in biological systems. Furthermore, in neutron scattering techniques, the unique neutron scattering cross-section of deuterium compared to hydrogen enables contrast variation studies to probe molecular structures and dynamics.

Selecting a Commercial Supplier for High-Purity Butane-d10: Key Considerations

The quality of your research is intrinsically linked to the quality of your reagents. Therefore, the selection of a commercial supplier for high-purity Butane-d10 should be a meticulous process. Here are the critical factors to consider:

-

Isotopic Purity (Atom % D): This is the most crucial specification. It indicates the percentage of deuterium atoms relative to the total number of hydrogen isotopes in the molecule. For most applications, an isotopic purity of ≥98 atom % D is required to minimize interferences from partially deuterated or non-deuterated species.[1]

-

Chemical Purity: This refers to the percentage of Butane-d10 relative to other chemical compounds. High chemical purity is essential to avoid the introduction of interfering substances into your experiments. Look for suppliers that provide a certificate of analysis (CoA) detailing the chemical purity, often determined by Gas Chromatography (GC).

-

Packaging and Handling: Butane-d10 is a gas at standard temperature and pressure and is typically supplied in lecture bottles.[1] Ensure the supplier provides appropriate and safe-to-handle containers with clear instructions.

-

Documentation and Support: Reputable suppliers will provide comprehensive documentation, including a CoA and a Safety Data Sheet (SDS). Access to technical support from the supplier can also be invaluable for troubleshooting and method development.

Leading Commercial Suppliers of High-Purity Butane-d10

Several reputable chemical companies specialize in the production and distribution of stable isotope-labeled compounds, including high-purity Butane-d10. The following table provides a comparative overview of some of the leading suppliers.

| Supplier | Product Name | Isotopic Purity (Atom % D) | Packaging Options | Additional Information |

| Sigma-Aldrich (Merck) | Butane-d10 | ≥98 | Lecture bottle | A well-established supplier with extensive documentation and global distribution. |

| C/D/N Isotopes Inc. | n-Butane-d10 | ≥98 | Lecture bottle, Break-seal flask | A specialized manufacturer of deuterated compounds, offering a wide range of products.[2][3][4][5] |

| Cambridge Isotope Laboratories, Inc. (CIL) | N-BUTANE (D10, 98%) | 98 | 1 L | A leading producer of stable isotopes and stable isotope-labeled compounds for research.[6][7] |

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Applications of High-Purity Butane-d10

The unique properties of Butane-d10 lend themselves to a variety of sophisticated scientific applications.

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by GC-MS. Butane-d10 is an ideal internal standard for the analysis of butane and other volatile organic compounds.

Causality Behind the Choice: An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Butane-d10 co-elutes with butane under most GC conditions, and its fragmentation pattern in the mass spectrometer is predictable and distinct from that of non-deuterated butane.[8][9] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Protocol:

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated butane in a suitable matrix (e.g., nitrogen).

-

Spiking with Internal Standard: Add a precise and consistent amount of Butane-d10 to each calibration standard and to the unknown samples.

-

GC-MS Analysis: Inject the spiked standards and samples into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable column for volatile hydrocarbon analysis (e.g., PLOT Al₂O₃/KCl).[10]

-

Oven Program: An appropriate temperature program to ensure good separation of butane from other components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both butane and Butane-d10.

-

-

-

Data Analysis:

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of butane to the peak area of Butane-d10. Plot this ratio against the known concentration of butane to generate a calibration curve.

-

Quantification: Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of butane.

-

Metabolic Tracer Studies

Deuterated compounds are invaluable as tracers in metabolic research, allowing scientists to follow the metabolic fate of a molecule without using radioactive isotopes.[11] Butane-d10 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of butane or to trace the incorporation of its carbon skeleton into other molecules.

Causality Behind the Choice: The deuterium label does not significantly alter the biological processing of the molecule. By administering Butane-d10 and subsequently analyzing biological samples (e.g., blood, urine, breath) by mass spectrometry, researchers can identify and quantify deuterated metabolites, providing a detailed picture of the metabolic pathways involved.

Caption: General workflow for a metabolic tracer study with Butane-d10.

Protocol:

-

Subject Preparation and Dosing: Administer a known dose of high-purity Butane-d10 to the study subject (animal or human, following ethical guidelines).

-

Sample Collection: Collect biological samples at various time points post-administration.

-

Sample Preparation: Extract metabolites from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Derivatization may be necessary to improve the chromatographic and mass spectrometric properties of the metabolites.

-

LC-MS/MS or GC-MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer coupled to a liquid or gas chromatograph. The instrument should be capable of distinguishing between deuterated and non-deuterated metabolites.

-

Data Analysis: Identify potential metabolites by searching for their expected mass-to-charge ratios and fragmentation patterns. Quantify the levels of the parent compound (Butane-d10) and its metabolites over time to determine pharmacokinetic parameters and metabolic pathways.

Neutron Scattering

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. The large difference in the neutron scattering lengths of hydrogen and deuterium makes isotopic substitution a key tool in these experiments.

Causality Behind the Choice: By selectively deuterating components in a complex system, researchers can manipulate the neutron scattering contrast. This allows them to "highlight" or "mask" specific parts of a structure, providing detailed information that would be inaccessible with other techniques. For example, in studies of polymers or biological membranes in solution, using a deuterated solvent or deuterating the molecule of interest can provide unique structural insights.

Caption: The logic behind using deuteration in neutron scattering experiments.

Protocol (General Outline for Small-Angle Neutron Scattering - SANS):

-

Sample Preparation: Prepare the sample of interest with a selectively deuterated component. For example, a microemulsion could be prepared with Butane-d10 as the oil phase.

-

SANS Measurement: Place the sample in the neutron beam of a SANS instrument.

-

Data Collection: Measure the intensity of scattered neutrons as a function of the scattering angle.

-

Data Analysis: Analyze the scattering data to obtain information about the size, shape, and organization of the deuterated components within the sample. By performing measurements on samples with different deuterated components, a detailed structural model can be constructed.

Synthesis and Quality Control of High-Purity Butane-d10

The production of high-purity Butane-d10 is a multi-step process that requires specialized expertise and equipment.

Synthesis: Perdeuterated hydrocarbons like Butane-d10 are typically synthesized through catalytic H-D exchange reactions.[12] This can involve reacting the non-deuterated starting material with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a catalyst (e.g., platinum, palladium) at elevated temperatures and pressures.[12][13] Another approach is the Fischer-Tropsch synthesis using deuterium gas and carbon monoxide.

Quality Control: Ensuring the high isotopic and chemical purity of Butane-d10 is critical. This is achieved through rigorous analytical testing.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used to determine the chemical purity of Butane-d10 by separating it from any other volatile impurities.

-

Mass Spectrometry (MS): GC-MS is the primary technique for determining the isotopic purity. By analyzing the mass spectrum of the Butane-d10, the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms) can be determined, allowing for the calculation of the atom % D.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to confirm the structure and assess the degree of deuteration. In ¹H NMR of a highly deuterated compound, the residual proton signals are observed, while in ²H NMR, the deuterium signals are detected.

Conclusion

High-purity Butane-d10 is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its applications as an internal standard in mass spectrometry, a tracer in metabolic studies, and a contrast agent in neutron scattering experiments are enabling significant advancements in a wide range of scientific disciplines. By carefully selecting a reputable commercial supplier and understanding the principles behind its application and quality control, researchers can leverage the unique properties of Butane-d10 to achieve the highest levels of accuracy and reliability in their work.

References

- BenchChem. (2025). Application Note: The Use of Phenanthrene-d10 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS).

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- De Feo, F., & de Graaf, R. A. (2021). Deuterium Metabolic Imaging – Back to the Future. Metabolites, 11(3), 133.

- Iharu, T., & Ikushima, Y. (1998). Process for the preparation of a deuterated compound. U.S. Patent No. 5,733,984. Washington, DC: U.S.

- Musshoff, F., Padosch, S. A., & Madea, B. (2004). [Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS]. Archiv für Kriminologie, 214(1-2), 26-33.

- Agilent Technologies. (n.d.). GC Competition.

- Kozak, J., Dvorak, J., & Crha, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Hindawi, Journal of Chemistry, 2020, 8841017.

- Raje, P., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(45), 5437-5445.

- Maccoll, A., & Patterson, B. (1967). A simplified preparation of fully deuterated, high molecular weight hydrocarbons. Canadian Journal of Chemistry, 45(13), 1511-1516.

- JuSER. (n.d.). Neutron Scattering.

- Sineva, L. V., et al. (2010). Synthesis of completely deuterated hydrocarbons.

- Sigma-Aldrich. (n.d.). Applications of quantitative d-NMR in analysis of deuterium enriched compounds.

- U.S. Environmental Protection Agency. (2014). Standard Operating Procedures.

- Metabolic Solutions. (n.d.). Amino Acid Isotope Tracer Studies.

- Musshoff, F., Padosch, S. A., & Madea, B. (2004). Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS.

- Fisher Scientific. (n.d.). Cambridge Isotope Laboratories N-BUTANE (D10, 98%), 1 L, 7582-04-9.

- University of Toledo. (n.d.). TRACER CONCENTRATION AND CONTENT.

- Baxendale Group. (n.d.). The continuous flow synthesis of butane-2,3-diacetal protected building blocks using microreactors.

- ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?.

- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- International Journal of Novel Research and Development. (2024). Artificial Synthesis Of Butane And Propane To Make Lpg.

- Sigma-Aldrich. (n.d.). GC, GC-MS, and Sample Prep for GC.

- Chromatography Forum. (2015). Propane/Butane GC analysis optimization help.

- Wilkinson, D. J., et al. (2018). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 315(3), E347-E357.

- National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.

- National Center for Biotechnology Information. (1997). TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. In Emerging Technologies for Nutrition Research.

- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.

- Pynn, R. (n.d.). An Introduction to Neutron Scattering.

- Pynn, R. (n.d.). LECTURE 2: Neutron Scattering Instrumentation & Facilities.

- BenchChem. (2025). Application Notes and Protocols for Neutron Scattering Experiments Using Deuterated Alkanes.

-

Metoree. (n.d.). C/D/N Isotopes Inc. - Company Profile and Products. Retrieved from [Link]

Sources

- 1. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Propane/Butane GC analysis optimization help - Chromatography Forum [chromforum.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Butane-d10 material safety data sheet (MSDS) information

Technical Guide: Butane-d10 ( ) Safety, Handling, and Application

Executive Summary

Butane-d10 (CAS: 7582-04-9) is the fully deuterated isotopologue of n-butane, where all ten hydrogen atoms are substituted with deuterium (

This guide synthesizes Material Safety Data Sheet (MSDS/SDS) parameters with practical laboratory handling protocols. Unlike standard butane, the high cost and specific physical properties of Butane-d10 demand a rigorous, loss-minimized handling infrastructure.

Physicochemical Profile: Isotopic Divergence

While chemically similar to n-butane, the heavy isotope substitution alters physical properties critical for handling and thermodynamics.

Table 1: Comparative Physicochemical Properties

| Property | n-Butane ( | Butane-d10 ( | Operational Implication |

| Molecular Weight | 58.12 g/mol | 68.18 g/mol | ~17% mass increase affects mass spec calibration. |

| Boiling Point | -0.5 °C | -0.5 °C | Exists as a gas at STP; easily liquefied under slight pressure. |

| Melting Point | -138 °C | -138 °C | Remains fluid in cryogenic traps (LN2). |

| Vapor Density | 2.01 (Air = 1) | 2.11 (Air = 1) | Critical Safety: Sinks rapidly; accumulates in sumps/low areas. |

| Vapor Pressure | ~16 psig (21 °C) | ~16 psig (21 °C) | Low-pressure cylinders (Lecture Bottles) are standard. |

| Flash Point | -60 °C | -60 °C | Extremely flammable; electrostatic discharge is a primary ignition risk. |

Data aggregated from Sigma-Aldrich and Cambridge Isotope Laboratories SDS [1, 2].

Hazard Intelligence & Safety Architecture

GHS Classification: Flammable Gas (Category 1A), Gas Under Pressure (Liquefied Gas).

The Asphyxiation-Combustion Nexus

Butane-d10 presents a dual threat:

-

Immediate Fire/Explosion: The Lower Explosive Limit (LEL) is approx. 1.8%. A minor leak in a fume hood can reach this concentration if ventilation fails.

-

Silent Asphyxiation: Being >2x heavier than air, it displaces oxygen in low-lying areas. Standard O2 sensors mounted at eye level may fail to detect a floor-level accumulation until it is too late.

Material Compatibility

-

Compatible: Stainless steel (304/316), Brass, Teflon (PTFE), Viton.

-

Incompatible: Natural rubber, EPDM (can swell/degrade), strong oxidizers.

-

Expert Insight: Use PTFE-lined stainless steel braided hoses for connections. Rubber tubing is permeable to small hydrocarbons and will result in isotopic loss and potential embrittlement.

Operational Protocol: Gas Handling & Synthesis

Handling Butane-d10 requires a "Zero-Loss" approach due to its economic value. Most suppliers (e.g., Sigma-Aldrich, CIL) provide it in Lecture Bottles equipped with CGA 170 or 180 valves.

Workflow: Safe Extraction from Lecture Bottle

Causality: Direct connection without a regulator is dangerous due to pressure fluctuations. A manifold system allows for vacuum purging, preventing atmospheric moisture from contaminating the deuterated stock.

Figure 1: Closed-loop gas transfer workflow designed to minimize isotopic loss and oxygen contamination.

Step-by-Step Transfer Protocol

-

Secure Cylinder: Clamp the lecture bottle upright. Ensure the valve is closed.

-

Fitting Selection: Attach a CGA 170/180 to 1/4" NPT adapter. Do not use Teflon tape on CGA fittings; the seal is metal-to-metal or washer-based.

-

Line Purge: Connect the regulator to a vacuum manifold. Cycle vacuum/nitrogen (3x) to remove air from the lines. Why? Oxygen acts as a radical scavenger, inhibiting radical halogenation reactions often performed with butane.

-

Cryogenic Transfer:

-

Cool the receiving vessel (e.g., NMR tube or autoclave) with Liquid Nitrogen (

). -

Open the cylinder valve slowly. The pressure differential will drive Butane-d10 into the cold receiver where it solidifies/liquefies.

-

Self-Validation: Monitor the manifold manometer. Pressure should drop as gas condenses in the receiver. If pressure remains static, the line is blocked or the receiver is not cold enough.

-

Scientific Application: The Deuterium Advantage

In drug discovery, Butane-d10 is primarily used to study the Kinetic Isotope Effect (KIE) .

Mechanism: Metabolic Stability

Metabolic enzymes (Cytochrome P450) typically oxidize the C-H bonds of alkyl chains. The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS), substituting H with D significantly slows metabolism (

ranges from 2 to 7). -

Application: Researchers use Butane-d10 to synthesize deuterated analogs of lead compounds to identify "soft spots" for metabolic degradation.

Figure 2: Kinetic Isotope Effect mechanism showing the reduced reaction rate for deuterated substrates.

Emergency Response Architecture

| Scenario | Immediate Action | Technical Rationale |

| Inhalation (Leak) | Evacuate & Ventilate. Do not enter without SCBA. | High vapor density causes O2 displacement. The gas is odorless; you will not smell the danger. |

| Skin Contact | Warm Water Rinse. Do not rub. | Rapid expansion of compressed gas causes cryogenic burns (frostbite). Rubbing damages frozen tissue. |

| Fire | Stop the Flow. Do not extinguish flame if leak cannot be stopped. | Extinguishing a leaking gas fire creates an explosive vapor cloud. Cool cylinder with water spray from a distance. |

References

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: Butane-d10 (Product No. 488348). Merck KGaA.

-

Cambridge Isotope Laboratories.[4][5] (2023).[6] Safety Data Sheet: n-Butane (D10, 98%). CIL.

-

National Center for Biotechnology Information. (2024).[3][7] PubChem Compound Summary for CID 7843, Butane.

-

Gant, T. G. (2014).[3] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

Sources

- 1. 7582-04-9 CAS MSDS (BUTANE-D10) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 7582-04-9: butane-D10 | CymitQuimica [cymitquimica.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. Cambridge Isotope Laboratories ISOBUTANE (D10, 98%), 1 L, 19170-96-8, Quantity: | Fisher Scientific [fishersci.com]

- 5. isotope.com [isotope.com]

- 6. siadmi.com [siadmi.com]

- 7. tollgas.com [tollgas.com]

Methodological & Application

Application Note: Achieving High-Accuracy Quantification of Volatile Organic Compounds in Environmental Samples Using Butane-d10 Internal Standard

Abstract

This document provides a comprehensive guide for the application of Butane-d10 (deuterated butane) as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) in environmental matrices. Specifically, it details the rationale, protocols, and data analysis procedures for using Butane-d10 in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), primarily following methodologies based on U.S. Environmental Protection Agency (EPA) methods like 8260.[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to correct for sample matrix effects and variability in sample preparation and instrument performance, thereby ensuring high data quality and trustworthiness.

Introduction: The Imperative for an Internal Standard

Volatile organic compounds (VOCs) are a broad class of chemicals with high vapor pressures at room temperature, which are emitted from both natural and anthropogenic sources.[4] Their presence in air, water, and soil is a significant environmental and health concern, making their accurate quantification essential for regulatory compliance and risk assessment.

Quantitative analysis by GC-MS can be subject to variability arising from multiple stages of the workflow, including sample collection, extraction, and injection. An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and blanks.[5] By measuring the relative response of the target analyte to the internal standard, these variations can be effectively normalized.

Causality: Why Butane-d10?

The ideal internal standard is chemically similar to the target analytes but distinguishable by the detector.[6] A stable isotope-labeled compound is the gold standard for this purpose.[7] Butane-d10 is an isotopologue of butane where all ten hydrogen atoms have been replaced by deuterium.

The rationale for its use is threefold:

-

Physicochemical Similarity: Butane-d10 has nearly identical physical and chemical properties (e.g., boiling point, polarity, extraction efficiency) to its non-deuterated counterpart, butane, and other light hydrocarbons.[8] This ensures it behaves similarly to the target analytes during sample preparation (e.g., purge-and-trap) and chromatographic separation.

-

Mass Spectrometric Distinction: The mass difference of 10 atomic mass units (amu) makes it easily distinguishable from native butane in the mass spectrometer without interfering with the mass-to-charge ratios (m/z) of other target VOCs.[9]

-

Absence in Samples: Butane-d10 does not occur naturally, ensuring that the detected signal originates solely from the known amount of standard added.[6]

Experimental Workflow Overview

The overall process involves sample collection, spiking with Butane-d10, sample preparation to extract and concentrate VOCs, GC-MS analysis, and data processing. This workflow ensures that any loss of analyte during the preparation steps is mirrored by a proportional loss of the internal standard, maintaining an accurate ratio for quantification.

Figure 1: General workflow for VOC analysis using Butane-d10.

Detailed Protocol: VOCs in Water by Purge-and-Trap GC-MS (EPA 8260 Basis)

This protocol describes the analysis of VOCs in aqueous samples, a common application for Butane-d10. The method is based on the principles outlined in U.S. EPA Method 8260B/C.[2][10]

Reagents and Materials

-

Butane-d10 Internal Standard: Certified standard solution in methanol (e.g., 2,000 µg/mL).

-

VOC Calibration Standards: Certified multi-component mixes for preparing calibration curves.[11]

-

Surrogate Standards: (e.g., Toluene-d8, 4-Bromofluorobenzene). These are used to monitor the performance of the entire analytical system for each sample.

-

Methanol: Purge-and-trap grade.

-

Reagent Water: Deionized water free of interfering contaminants.

-

Sample Vials: 40 mL VOA vials with PTFE-lined septa.

-

Gas-tight syringes: For accurate transfer of volatile standards.[12]

Preparation of Standards

-

Causality: Proper standard preparation is critical for accurate quantification. Working standards are prepared in methanol because it is a suitable solvent for most VOCs and is compatible with purge-and-trap systems.[13]

-

Stock Standard: Obtain a certified Butane-d10 standard.

-

Working Internal Standard/Surrogate Mix: Dilute the stock standards in methanol to a concentration that results in a final concentration of 25 µg/L (ppb) when 5 µL is added to a 5 mL sample.[14]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 200 µg/L) in reagent water from a certified VOC mix. Spike each calibration level with the same constant amount of the working internal standard/surrogate mix.

Sample Preparation and Introduction

The purge-and-trap technique is a dynamic headspace extraction method designed to isolate volatile compounds from a liquid or solid matrix and concentrate them for analysis.[15][16]

-

Sample Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace.

-

Spiking: Using a microliter syringe, add 5 µL of the working internal standard/surrogate mix to a 5 mL sample aliquot in the purge-and-trap sparging vessel.

-

Purging: An inert gas (helium or nitrogen) is bubbled through the sample at a specified flow rate and time. Volatile compounds, including the target analytes and Butane-d10, are stripped from the sample and carried to an adsorbent trap.

-

Desorption: The trap is rapidly heated, and the trapped compounds are desorbed and transferred to the GC column in a concentrated band of vapor.

Instrumentation: GC-MS and Purge-and-Trap Parameters

The following table provides typical parameters. These must be optimized for the specific instrument and target analyte list.

| Parameter | Setting | Causality/Rationale |

| Purge and Trap System | Parameters based on EPA Method 5030C ensure efficient extraction of VOCs from the aqueous matrix onto the trap.[15] | |

| Purge Gas | Helium | Inert gas that effectively strips volatiles without reacting with them. |

| Purge Time / Flow | 11 min / 40 mL/min | Balances efficient purging with minimizing water vapor transfer to the trap. |

| Trap Type | Multi-bed adsorbent trap (e.g., Tenax/Silica Gel/Carbon) | A combination of adsorbents is required to effectively trap a wide range of VOCs with varying volatilities.[16] |

| Desorb Time / Temp | 2 min / 250°C | Ensures complete and rapid transfer of analytes from the trap to the GC inlet for sharp chromatographic peaks. |

| Gas Chromatograph | ||

| Column | 30m x 0.25mm ID x 1.4µm, 6% cyanopropylphenyl / 94% dimethylpolysiloxane | A mid-polarity column provides good separation for the wide range of compounds typically analyzed by EPA Method 8260.[1] |

| Oven Program | Initial 35°C (hold 5 min), ramp to 180°C at 10°C/min, ramp to 220°C at 20°C/min | The temperature program separates compounds based on their boiling points, ensuring resolution of isomers and other closely eluting compounds. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Provides consistent retention times and peak shapes. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and identification. |

| Mass Range | 35-300 amu | Covers the expected mass range for target VOCs and their fragments. |

| Scan Mode | Full Scan | Acquires complete mass spectra for compound identification. Selected Ion Monitoring (SIM) can be used for lower detection limits if needed. |

| Quantitation Ions | ||

| Butane (Analyte) | m/z 43 (Quant), 58 (Qual) | The base peak (m/z 43) is used for quantification for maximum sensitivity, while the molecular ion (m/z 58) is used for confirmation.[17] |

| Butane-d10 (IS) | m/z 49 (Quant), 68 (Qual) | The corresponding deuterated fragments are used for quantification and confirmation of the internal standard. |

Data Analysis and Quality Control

Quantification

Quantification is performed using the internal standard method, which relies on the calculation of a Relative Response Factor (RRF).

-

Calibration: Analyze the series of calibration standards. For each compound at each level, calculate the RRF using the following formula:

-

RRF = (A_x * C_is) / (A_is * C_x)

-

Where:

-

A_x = Peak area of the target analyte

-

A_is = Peak area of Butane-d10

-

C_x = Concentration of the target analyte

-

C_is = Concentration of Butane-d10 (constant)

-

-

-

Linearity Check: Generate a calibration curve by plotting (A_x / A_is) against C_x. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.995. The average RRF from the calibration curve is then used for sample quantification.

-

Sample Analysis: Analyze the environmental sample and calculate the concentration of the target analyte (C_x) using the average RRF from the calibration:

-

C_x = (A_x * C_is) / (A_is * Avg_RRF)

-

Quality Control (QC)

A robust QC system is essential for generating legally defensible and trustworthy data.[2]

-

Method Blank: An aliquot of reagent water is analyzed to ensure the system is free from contamination.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed every 12 hours to verify the stability of the instrument's calibration.[14] RRFs must be within a specified percentage (e.g., ±20%) of the average RRF from the initial calibration.

-

Internal Standard Response: The peak area of Butane-d10 in each sample must be monitored. A significant deviation (e.g., > 50%) from the average area in the calibration standards may indicate a problem with the sample matrix or the injection process.[15]

-

Surrogate Recovery: The recovery of surrogate compounds in each sample must fall within established laboratory control limits (e.g., 70-130%) to demonstrate acceptable method performance for that specific sample matrix.

Conclusion

Butane-d10 serves as an exemplary internal standard for the analysis of volatile organic compounds in environmental samples. Its physicochemical properties, which closely mimic those of light hydrocarbons, combined with its distinct mass spectrometric signature, allow it to effectively correct for variations in analytical procedures. By incorporating Butane-d10 into a robust quality control framework based on established methodologies like EPA 8260, laboratories can achieve highly accurate, precise, and defensible quantitative results, ensuring the integrity of their environmental monitoring data.

References

-

SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]

-

RI-URBANS. (2024). VOLATILE ORGANIC COMPOUNDS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Hulíková, B., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Retrieved from [Link]

-

Restek Corporation. (2020). Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]

-

Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]

-

Singh, S., et al. (2014). A mass spectrometric investigation of isomers of butane. ResearchGate. Retrieved from [Link]

-

Wang, G., et al. (2018). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. National Institutes of Health. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]

-

Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of deuterated compounds. Retrieved from [Link]

-

Fox Scientific, Inc. (n.d.). Volatile Organic Reference Materials for U.S. EPA Method 8260. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Note 9: Methodologies For the Quantification Of Purge and Trap Thermal Desorption and Direct Thermal Desorption Analyses. Retrieved from [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

-

LCGC International. (n.d.). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. Retrieved from [Link]

Sources

- 1. scioninstruments.com [scioninstruments.com]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. agilent.com [agilent.com]

- 4. Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air [discover.restek.com]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 9. researchgate.net [researchgate.net]

- 10. archive.epa.gov [archive.epa.gov]

- 11. foxscientific.com [foxscientific.com]

- 12. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. epa.gov [epa.gov]

- 16. Note 9: Methodologies For the Quantification Of Purge and Trap Thermal Desorption and Direct Thermal Desorption Analyses [sisweb.com]

- 17. researchgate.net [researchgate.net]

Application Note: Butane-d10 as a Stable Isotope Tracer for Elucidating Xenobiotic and Short-Chain Fatty Acid Metabolism

Introduction: Unveiling Metabolic Fates with Deuterated Tracers

Stable isotope tracing is a powerful and indispensable technique in metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] By replacing naturally abundant isotopes with their heavier, stable counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the metabolic fate of a labeled substrate, providing profound insights into pathway dynamics, nutrient utilization, and biosynthesis.[1] Deuterium (²H), a stable isotope of hydrogen, offers unique advantages as a tracer. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[2] This effect can be harnessed to slow down metabolic processes, allowing for the capture and analysis of otherwise transient metabolic intermediates.

Butane-d10 (C₄D₁₀), a perdeuterated form of the short-chain alkane n-butane, serves as a valuable tracer for investigating specific metabolic pathways. As a xenobiotic compound, its metabolism provides a model for understanding the biotransformation of short-chain alkanes, which are relevant in toxicology and environmental science. Furthermore, the metabolic products of butane are short-chain fatty acids and their precursors, which are pivotal molecules in cellular energy metabolism and signaling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Butane-d10 as a tracer, detailing the underlying principles, experimental design, and step-by-step protocols for its application in metabolic pathway studies.

Principle of Butane-d10 Tracing: Probing Cytochrome P450 Activity and Downstream Metabolism

The metabolic journey of Butane-d10 begins with its interaction with the cytochrome P450 (P450) family of enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds.[2][3] The initial and rate-limiting step in alkane metabolism is typically a hydroxylation reaction catalyzed by a P450 enzyme, which involves the cleavage of a C-H (or in this case, C-D) bond.[4][5]

The primary metabolic pathway of n-butane is terminal oxidation, a process initiated by the hydroxylation of one of the terminal methyl groups. This reaction is followed by successive oxidation steps. When using Butane-d10 as a tracer, this pathway leads to a series of deuterated metabolites, each with a distinct mass signature that can be readily detected by mass spectrometry.

The expected metabolic cascade is as follows:

-

Hydroxylation: Butane-d10 is first oxidized to 1-butanol-d9. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Alcohol Dehydrogenation: 1-butanol-d9 is then oxidized to butyraldehyde-d7 by alcohol dehydrogenase.

-

Aldehyde Dehydrogenation: Finally, butyraldehyde-d7 is converted to butyric acid-d7 (butyrate-d7) by aldehyde dehydrogenase.

The complete deuteration of the butane backbone in Butane-d10 provides a significant mass increase in the resulting metabolites compared to their endogenous, non-labeled counterparts. This large mass shift ensures a clear and unambiguous signal in mass spectrometry-based analyses, minimizing interference from the biological matrix.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining meaningful results from a stable isotope tracing study. The following workflow provides a general framework for using Butane-d10 as a tracer.

Figure 1: General experimental workflow for Butane-d10 tracer studies.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized for the specific experimental system and analytical instrumentation.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is suitable for investigating the initial P450-mediated hydroxylation of Butane-d10.

1.1. Materials:

-

Butane-d10

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Quenching solution: Acetonitrile with an internal standard (e.g., d4-succinic acid)

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (for extraction)

1.2. Procedure:

-

Microsomal Incubation:

-

In a glass vial, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Introduce Butane-d10 into the reaction vial. Due to its gaseous nature, this can be achieved by bubbling the gas through the solution or by adding a saturated solution of Butane-d10 in an appropriate solvent.

-

Initiate the reaction by adding NADP⁺.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching and Extraction:

-

At each time point, quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant with HCl to protonate butyric acid.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add BSTFA with 1% TMCS and an appropriate solvent (e.g., pyridine).

-

Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives of 1-butanol-d9 and butyric acid-d7.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

A suggested starting point for GC-MS parameters is provided in Table 2.

-

Protocol 2: Cell Culture-Based Metabolic Tracing

This protocol is designed for studying the complete metabolic pathway of Butane-d10 in intact cells.

2.1. Materials:

-

Cell line of interest (e.g., hepatocytes, cancer cell lines)

-

Cell culture medium and supplements

-

Butane-d10

-

Quenching solution: Cold methanol (-80°C)

-

Extraction solution: 80% methanol

-

Derivatization agent: Phenyl-O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for butyraldehyde-d7, and BSTFA with 1% TMCS for other metabolites.

2.2. Procedure:

-

Cell Culture and Tracer Introduction:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing a defined concentration of Butane-d10 (introduced as a saturated solution).

-

Incubate the cells for various time points.

-

-

Quenching and Metabolite Extraction:

-

Rapidly aspirate the culture medium.

-

Quench the metabolism by adding ice-cold (-80°C) methanol to the cells.[6]

-

Scrape the cells and collect the cell suspension.

-

Perform a freeze-thaw cycle to lyse the cells.

-

Add extraction solution (80% methanol) and vortex.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the extract under vacuum.

-

-

Derivatization:

-

GC-MS Analysis:

-

Analyze the derivatized samples by GC-MS.

-

Data Acquisition and Analysis

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for separating and detecting the volatile and semi-volatile metabolites of Butane-d10.

GC-MS Parameters

The following table provides a starting point for GC-MS method development.

| Parameter | Setting | Rationale |

| GC Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a range of analytes. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level metabolites. |

| Injector Temp. | 250 °C | Ensures efficient volatilization of derivatized analytes. |

| Oven Program | Initial: 40°C, hold 2 min Ramp 1: 10°C/min to 150°C Ramp 2: 20°C/min to 280°C, hold 5 min | Separates volatile compounds at the beginning and elutes less volatile derivatized metabolites later. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for targeted analysis (SIM/MRM), TOF for high-resolution accurate mass data. |

| Acquisition Mode | Full Scan (for identification) Selected Ion Monitoring (SIM) (for quantification) | Full scan allows for the identification of unknown metabolites, while SIM provides higher sensitivity and selectivity for target analytes. |

Table 1: Suggested GC-MS Parameters

Identification and Quantification of Deuterated Metabolites

The identification of Butane-d10 metabolites is based on their mass spectra and retention times. The full deuteration of the butane backbone results in characteristic mass shifts in the fragment ions.

| Metabolite | Derivatization | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Butane-d10 | None | 68 | 46, 32 |

| 1-Butanol-d9 | TMS | 157 | 142, 127, 82 |

| Butyraldehyde-d7 | PFB-Oxime | 272 | 181 (loss of C₄D₇) |

| Butyric acid-d7 | TMS | 169 | 154, 125 |

Table 2: Expected Mass Signatures of Deuterated Metabolites and their Derivatives

Quantification can be achieved by integrating the peak areas of specific ions in SIM mode and normalizing to an internal standard.

Visualizing the Metabolic Pathway

The metabolic transformation of Butane-d10 can be visualized as a linear pathway involving sequential oxidation steps.

Figure 2: Proposed metabolic pathway of Butane-d10.

Conclusion and Future Perspectives

Butane-d10 is a powerful tracer for investigating the metabolism of short-chain alkanes and their conversion to short-chain fatty acids. The pronounced kinetic isotope effect and the significant mass shift upon deuteration make it an ideal tool for detailed metabolic studies using mass spectrometry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust experiments to unravel the complexities of xenobiotic biotransformation and its intersection with central carbon metabolism. Future applications could involve the use of Butane-d10 in combination with other stable isotope tracers to explore the integration of xenobiotic metabolism with other metabolic pathways in various physiological and pathological states.

References

-

Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]

- Guengerich, F. P. (2001). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chemical Research in Toxicology, 14(6), 611-650.

- Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 433, 161-173.

- Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 106(8), 3247-3271.

- Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.

- Madej, D., et al. (2022).

- Ortiz de Montellano, P. R. (Ed.). (2015). Cytochrome P450: structure, mechanism, and biochemistry. Springer.

- Tan, J., McKenzie, C., Potamitis, M., Thorburn, A. N., Mackay, C. R., & Macia, L. (2014). The role of short-chain fatty acids in health and disease. Advances in immunology, 121, 91-119.

- Walwil, M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- Wishart, D. S. (2019). Metabolomics for investigating diseases and assessing human health. Annual review of biochemistry, 88, 413-439.

- Yuan, J., et al. (2012). A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples. Journal of Pharmaceutical and Biomedical Analysis, 115148.

- Zhang, Y., et al. (2021). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation.

- Zhao, L., & Lucas, D. (n.d.). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR-Lipid Cleanup.

- A gas chromatographic method for determination of Butyraldehyde as a product of butanol biotransformation in rat liver. (1995).

-

Mass Spectrometry of Fatty Aldehydes. (n.d.). PMC. Retrieved from [Link]

- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2006). Chemical Reviews, 106(8), 3247-3271.

- Kinetic Solvent Isotope Effect in P450-Mediated Cyclization in Indolactams: Evidence for Branched Reactions and Guide for Their Modulation in Heterocycle Chemoenzymatic Synthesis. (2022).

- Quantitative determination of n-propane, iso-butane, and n-butane by headspace GC-MS in intoxications by inhalation of lighter fluid. (n.d.). Semantic Scholar.

- A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples. (2023). PubMed.

- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2005). Chemical Reviews, 105(6), 2229-2277.

- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str

- The selective oxidation of n-butanol to butyraldehyde by oxygen using stable Pt-based nanoparticulate catalysts: an efficient route for upgrading aqueous biobutanol. (2016). RSC Publishing.

- Extraction and determination of short-chain fatty acids in biological samples. (2015).

- Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent.

- A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020). Analyst (RSC Publishing).

- Kinetic Solvent Isotope Effect in Human P450 CYP17A1 Mediated Androgen Formation: Evidence for a Reactive Peroxoanion Intermedi

- Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics. (2025). PubMed.

- Butyrate analysis GC/MS. (2013).

- Machine learning for identification of silylated derivatives

- mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- Quantitative determination of n-propane, iso-butane, and n-butane by headspace GC-MS in intoxications by inhal

- Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations. (2011).

- Effect of Endogenous and Exogenous Butyric Acid on Butanol Production From CO by Enriched Clostridia. (2021). NIH.

- Sample preparation: Metabolite extraction (tutorial 3/5). (2019). YouTube.

- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One.

- a) The gas chromatography spectra of n‐butanol, n‐butyraldehyde and the 0.7% Au‐SnO2 sample. (n.d.).

- The Use of Derivatization Reagents for Gas Chrom

- Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. (2017). Analytical Methods (RSC Publishing).

- A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Prepar

- Profiling volatile organic compounds from human plasma using GC × GC-ToFMS. (2023). PubMed.

- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2021).

- Structural and Biochemical Analyses of the Butanol Dehydrogenase from Fusobacterium nucle

- Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of Washington.

- Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. (2022). bioRxiv.

- A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples. (2023). PubMed.

- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (2020). The Journal of Steroid Biochemistry and Molecular Biology.

- Microbial production of butyl butyrate, a flavor and fragrance compound. (2019). PubMed.

Sources

- 1. The selective oxidation of n -butanol to butyraldehyde by oxygen using stable Pt-based nanoparticulate catalysts: an efficient route for upgrading aqu ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01726B [pubs.rsc.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Chromatogram Detail [sigmaaldrich.com]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for using Butane-d10 in atmospheric research

Executive Summary & Scope

This Application Note defines the operational protocols for utilizing Butane-d10 (Perdeuterobutane, CAS 19001-65-1) in high-precision atmospheric research. Unlike its protonated isotopologue (

These properties make it an indispensable tool for:

-

Kinetic Isotope Effect (KIE) Studies: Elucidating oxidation mechanisms in smog chambers.

-

Atmospheric Transport Tracing: Tracking air mass dispersion with zero natural background interference.

-

Quantitation Standards: Serving as an Internal Standard (ISTD) for Volatile Organic Compound (VOC) analysis via GC-MS.

Physicochemical Profile & Causality

To design effective experiments, one must understand the why behind the isotope choice.

| Property | Butane-h10 ( | Butane-d10 ( | Experimental Implication |

| Molecular Weight | 58.12 g/mol | 68.18 g/mol | Mass Shift: Allows interference-free detection in SIM mode (m/z 68 vs 58). |

| Primary MS Fragment | m/z 43 ( | m/z 50 ( | Quantitation: Use m/z 50 or 68 for d10 to avoid background noise. |

| Boiling Point | -0.5 °C | ~ -1.0 °C | GC Elution: d10 elutes slightly earlier than h10 on non-polar columns (Inverse Isotope Effect). |

| C-H/D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Reactivity: C-D bonds are stronger. Butane-d10 reacts slower with OH radicals ( |

Application I: Smog Chamber Kinetic Studies

Objective: Determine the OH radical reaction rate constant (

The Mechanistic Logic

In a smog chamber, we cannot count OH radicals directly due to their short lifetime. Instead, we use the Relative Rate Method . We release Butane-d10 (Target) and a Reference Compound (e.g., Ethane or Propane) with a known

Experimental Workflow (Diagram)

Figure 1: Smog chamber experimental workflow for kinetic determination.

Step-by-Step Protocol

-

Chamber Cleaning: Flush chamber with purified air (

ppb VOCs) and humidify to 50% RH. -

Injection:

-

Inject Butane-d10 to reach ~500 ppb.

-

Inject Reference (e.g., Propane) to reach ~500 ppb.

-

Inject OH Precursor (Methyl Nitrite or

).

-

-

Dark Phase (t = -30 to 0 min): Monitor concentrations without UV to quantify wall loss (

). -

Irradiation (t = 0 to 120 min): Turn on UV blacklamps (

nm). -

Sampling: Draw 100 mL samples every 15 minutes onto Tenax TA thermal desorption tubes or directly into a gas loop.

-

Analysis: Analyze via GC-MS/FID.

Data Analysis (Self-Validating)

Plot

-

Validation Check: If the plot is not linear (

), secondary reactions or wall losses are interfering.

Application II: Atmospheric Tracer Release

Objective: Validate dispersion models (e.g., CALPUFF) over 1–10 km scales. Why Butane-d10? It is non-toxic, chemically inert (over hours), and has zero atmospheric background.

Release Protocol

-

Source Setup: Use a mass flow controller (MFC) to release pure Butane-d10 gas at a constant rate (e.g., 1.0 g/min ) from a point source.

-

Duration: Release for 2–4 hours to establish a steady-state plume.

Sampling Grid

-

Arc Design: Deploy sampling canisters (Summa or SilcoCan) in arcs at 100m, 500m, and 1km downwind.

-

Timing: Synchronize sampling to start 30 mins after release initiation to allow plume transport.

Analytical Method (GC-MS-SIM)

-

Column: PLOT

/KCl or DB-1 (60m). -

MS Mode: Selected Ion Monitoring (SIM).

-

Target Ion: m/z 68 (

). -

Qualifier Ion: m/z 50 (

).

-

-

Detection Limit: With thermal desorption pre-concentration (200 mL sample), LOD is typically < 5 pptv.

Application III: Internal Standard for VOC Analysis